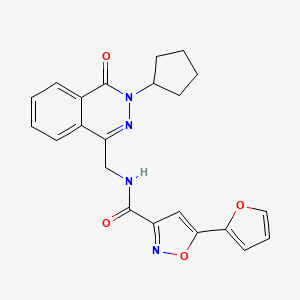

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a phthalazine core substituted with a cyclopentyl group and a methyl-linked isoxazole-carboxamide moiety. The isoxazole ring is further substituted with a furan-2-yl group. The phthalazine moiety is known for its role in kinase inhibition, while the isoxazole and furan groups may contribute to solubility and metabolic stability .

Properties

IUPAC Name |

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c27-21(17-12-20(30-25-17)19-10-5-11-29-19)23-13-18-15-8-3-4-9-16(15)22(28)26(24-18)14-6-1-2-7-14/h3-5,8-12,14H,1-2,6-7,13H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDLQLZXTLLDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=NOC(=C4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates multiple pharmacologically relevant moieties, including phthalazine and isoxazole, which are known for their diverse biological effects.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C23H22N6O2 |

| Molecular Weight | 414.469 g/mol |

| CAS Number | 763114-26-7 |

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activity. The following sections detail specific areas of biological activity associated with this compound.

Anticancer Activity

Compounds containing phthalazine derivatives have been studied for their anticancer properties. The presence of the isoxazole moiety may enhance interaction with specific biological targets, potentially leading to inhibition of tumor growth.

Case Study:

A study demonstrated that phthalazine derivatives showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Similar compounds have exhibited antimicrobial properties, particularly against fungal pathogens. The structural features of this compound suggest potential efficacy against a range of microorganisms.

Research Findings:

In vitro studies indicated that derivatives with furan and isoxazole rings demonstrated significant antifungal activity against Candida albicans and Aspergillus species. The mechanism appears to involve disruption of cell membrane integrity and inhibition of ergosterol biosynthesis .

Enzyme Inhibition

The compound's structural complexity allows it to potentially inhibit certain enzymes involved in disease processes. Research has shown that isoxazole derivatives can act as inhibitors of various kinases and phosphodiesterases, which are critical in cancer and inflammatory diseases.

Example:

A related study reported that a similar isoxazole derivative inhibited the activity of protein kinase CK2, leading to decreased proliferation in cancer cell lines .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several ranitidine-related impurities and heterocyclic derivatives documented in pharmacopeial standards and crystallographic studies. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings :

Furan Substitution: The target compound’s 5-(furan-2-yl) group contrasts with ranitidine-related compounds’ 5-[(dimethylamino)methyl]furan-2-yl motifs.

Phthalazine vs. Furan-Thioether Cores : Unlike ranitidine analogs (e.g., Related Compound A), the phthalazine core in the target compound may confer selectivity toward kinase or phosphodiesterase targets, whereas furan-thioether systems are more common in histamine receptor ligands .

Isoxazole-Carboxamide : This moiety introduces hydrogen-bonding capacity via the carboxamide, differing from nitroacetamide or alcohol groups in ranitidine impurities, which may alter solubility and protein-binding interactions .

Cyclopentyl Conformation : The cyclopentyl group’s puckering (as defined by Cremer-Pople coordinates) could influence steric interactions compared to planar substituents in related compounds, impacting binding pocket compatibility .

Analytical and Pharmacological Considerations

- Crystallographic Analysis : Tools like SHELXL and WinGX (used for small-molecule refinement) would be critical for resolving the target compound’s conformation, particularly the cyclopentyl-phthalazine puckering and isoxazole-furan dihedral angles .

- Stability and Impurities : Unlike ranitidine-related compounds, which degrade into nitroso derivatives (e.g., nitroacetamide), the target compound’s stability may rely on the phthalazine-oxo group’s resistance to hydrolysis .

- Pharmacopeial Standards : USP guidelines for ranitidine impurities emphasize nitro and sulphanyl group quantification, but analogous standards for the target compound would require monitoring cyclopentyl oxidation or isoxazole ring-opening byproducts .

Q & A

Q. How can researchers link mechanistic studies of this compound to broader pharmacological theories (e.g., polypharmacology or network pharmacology)?

- Methodological Answer : Map target interactions via STRING or KEGG databases, then apply systems biology tools (Cytoscape for network visualization). Validate polypharmacology hypotheses using proteome-wide affinity profiling (e.g., thermal shift assays or Chemoproteomics). Contextualize findings within established frameworks like the "one molecule, multiple targets" paradigm .

Critical Analysis and Innovation

Q. What gaps exist in current literature regarding the compound’s pharmacokinetic (PK) profile, and how can they be addressed methodologically?

Q. How can researchers design experiments to differentiate between on-target and off-target effects in complex biological systems?

- Methodological Answer : Use CRISPR-Cas9 knockout models of the putative target gene. Combine with chemical proteomics (activity-based protein profiling, ABPP) to identify off-target interactions. Validate via rescue experiments with recombinant protein overexpression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.